1-(2-(2-Azidoethoxy)ethoxy)butane

Vue d'ensemble

Description

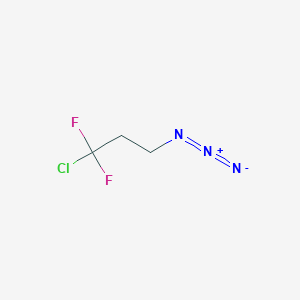

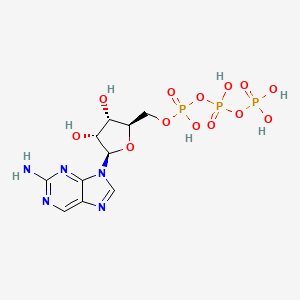

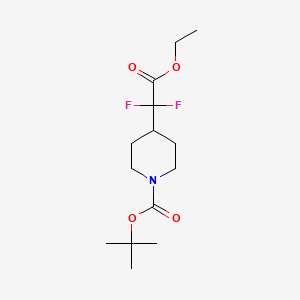

1-(2-(2-Azidoethoxy)ethoxy)butane, also known as AEE, is a compound with the chemical formula C8H17N3O2. It has a molecular weight of 187.24 g/mol .

Synthesis Analysis

The synthesis of a compound similar to 1-(2-(2-Azidoethoxy)ethoxy)butane has been reported in the literature . This compound was obtained from the derivatization of the natural compound celastrol. The derivative is connected to a PEG azide moiety through an amide linkage. The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-(2-Azidoethoxy)ethoxy)butane are not fully detailed in the search results. The compound has a molecular weight of 187.24 g/mol . Additional properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Structural Identification and Synthesis

- The structural identification of related chemicals, such as 4-(2-(4-(benzyloxy)phenoxy)ethoxy) butane-1,2,3-triol, has been achieved using nuclear magnetic resonance (NMR) spectral analysis, which is a critical technique in chemical research (Yu Shu-lin, 2010).

- Synthesis pathways for related compounds, like 3-ethoxy-1-phenyl-1,3-butadiene, offer insights into potential synthetic routes and chemical reactions involving 1-(2-(2-Azidoethoxy)ethoxy)butane (B. Mikhaĭlov & L. S. Povarov, 1960).

Chemical Properties and Reactions

- Studies on isobaric vapor-liquid equilibrium for compounds like 2-(2-hydroxyethoxy)ethan-1-ol reveal the chemical properties and behavior of similar ethoxy-based chemicals under different pressures, providing a basis for understanding the behavior of 1-(2-(2-Azidoethoxy)ethoxy)butane in various conditions (Changsheng Yang et al., 2014).

Analytical Chemistry Applications

- The development of photometric methods for the determination of copper in nickel alloys using azoderivatives of ethyl acetoacetate, which is structurally similar to 1-(2-(2-Azidoethoxy)ethoxy)butane, demonstrates the potential application of such compounds in analytical chemistry (K. Makhmudov et al., 2008).

Applications in Organic Chemistry

- Research on reactions of compounds like 1-ethyl-3-azabicyclo[1.1.0]butane with electrophiles provides insights into the reactivity of similar structures, which could be relevant for understanding the reactions and applications of 1-(2-(2-Azidoethoxy)ethoxy)butane in organic synthesis (A. P. Marchand et al., 1994).

Thermodynamics and Physical Chemistry

- Studies on excess molar volumes of binary liquid mixtures involving compounds like 1-ethoxy-2-propanol shed light on the interactions and physical properties of ethoxy-based chemicals, which is crucial for understanding the physical chemistry of 1-(2-(2-Azidoethoxy)ethoxy)butane (A. Pal et al., 1997).

Novel Synthesis and Catalysis

- Innovative methods for synthesizing structures like 1-azabicyclo[1.1.0]butane, which may share synthetic pathways with 1-(2-(2-Azidoethoxy)ethoxy)butane, highlight the evolving techniques in synthetic chemistry (K. Hayashi et al., 1999).

Exploring Chemical Diversity

- Investigations into the chemistry of compounds like bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes reveal the potential for creating diverse chemical structures, which could include derivatives of 1-(2-(2-Azidoethoxy)ethoxy)butane (Alexander Fawcett, 2019).

Biophysical and Biochemical Research

- The study of the stereospecific hydroxylation of butane derivatives like [2,2-2H2]Butane by enzymes suggests potential biochemical or biophysical applications for 1-(2-(2-Azidoethoxy)ethoxy)butane in understanding enzyme mechanisms or designing enzyme substrates (S. S. Yu et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 1-(2-(2-Azidoethoxy)ethoxy)butane, also known as Azido-PEG2-Amine It is known to be used as a linker in the synthesis of protac (proteolysis targeting chimera) molecules and antibody-drug conjugates (adcs) . These are designed to bind to specific target proteins in the body.

Mode of Action

As a linker molecule, 1-(2-(2-Azidoethoxy)ethoxy)butane facilitates the connection between two different ligands in a PROTAC molecule . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of ADCs, the compound is used to attach an ADC cytotoxin to an antibody .

Propriétés

IUPAC Name |

1-[2-(2-azidoethoxy)ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIPHNJFSJAPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Azidoethoxy)ethoxy)butane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)

![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)